molecular formula C9H8O4 B188476 4-Hydroxy-5-methoxyisophthalaldehyde CAS No. 2931-90-0

4-Hydroxy-5-methoxyisophthalaldehyde

Cat. No.: B188476
CAS No.: 2931-90-0
M. Wt: 180.16 g/mol
InChI Key: YVNRFQCFZVYDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-5-methoxyisophthalaldehyde is an organic compound with the molecular formula C9H8O4 It is a derivative of isophthalaldehyde, characterized by the presence of hydroxy and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-5-methoxyisophthalaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of phenol derivatives with formaldehyde under acidic conditions. For instance, the synthesis from phenol, 2,4-bis(1,3-diphenyl-2-imidazolidinyl)-6-methoxy- involves the use of hydrogen chloride and water at 25°C for 2 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-methoxyisophthalaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to alcohols.

    Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: 4-Hydroxy-5-methoxyisophthalic acid.

    Reduction: 4-Hydroxy-5-methoxyisophthalyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Hydroxy-5-methoxyisophthalaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methoxyisophthalaldehyde involves its interaction with various molecular targets. The aldehyde groups can form Schiff bases with amines, leading to the formation of imines. This reactivity is exploited in the synthesis of various organic compounds. Additionally, the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
  • 4-Hydroxy-3,5-dimethoxybenzaldehyde
  • 4-Hydroxy-5-methoxybenzene-1,3-dicarbaldehyde

Comparison: 4-Hydroxy-5-methoxyisophthalaldehyde is unique due to the presence of both hydroxy and methoxy groups on the benzene ring, which imparts distinct chemical properties. Compared to vanillin, which has a similar structure, this compound has an additional aldehyde group, making it more reactive and versatile in synthetic applications .

Properties

IUPAC Name

4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-8-3-6(4-10)2-7(5-11)9(8)12/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNRFQCFZVYDRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183556
Record name 4-Hydroxy-5-methoxyisophthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2931-90-0
Record name 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2931-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-5-methoxyisophthalaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002931900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1, 4-hydroxy-5-methoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1, 4-hydroxy-5-methoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41797
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-5-methoxyisophthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-5-methoxyisophthalaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.002
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXY-5-METHOXYISOPHTHALALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F38S6MCP4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-5-methoxyisophthalaldehyde
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-5-methoxyisophthalaldehyde
Reactant of Route 3
Reactant of Route 3
4-Hydroxy-5-methoxyisophthalaldehyde
Reactant of Route 4
Reactant of Route 4
4-Hydroxy-5-methoxyisophthalaldehyde
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-5-methoxyisophthalaldehyde
Reactant of Route 6
Reactant of Route 6
4-Hydroxy-5-methoxyisophthalaldehyde
Customer
Q & A

Q1: What are the known biological effects of 4-Hydroxy-5-methoxyisophthalaldehyde?

A1: One study investigated the effects of this compound on the isolated ventricle of Helix aspersa (garden snail). [] While the specific findings were not detailed in the abstract, this suggests that the compound may have some biological activity, potentially impacting muscle contraction in this model organism. Further research is needed to confirm and elaborate on these effects.

Q2: Is this compound toxic?

A2: A comparative toxicity study was conducted on vanillin and this compound. [] Although the abstract did not provide specific results, this research indicates that the compound's toxicity has been evaluated. The complete study would likely contain valuable information regarding the toxicological profile of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.